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Compound of Interest

Compound Name: (6-Methylpyrimidin-4-yl)methanol

Cat. No.: B1321284 Get Quote

An In-Depth Technical Guide to (6-Methylpyrimidin-4-yl)methanol (CAS: 74502-82-2)

A Strategic Building Block for Modern Drug
Discovery
Abstract
(6-Methylpyrimidin-4-yl)methanol, CAS number 74502-82-2, is a heterocyclic building block

of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring

a pyrimidine core functionalized with both a reactive hydroxymethyl group and a strategically

important methyl group, positions it as a versatile starting material for the synthesis of complex

molecular architectures. This guide provides an in-depth analysis of its chemical properties,

strategic importance in drug discovery, applications in medicinal chemistry, and practical

guidance on its synthesis, characterization, and handling. Tailored for researchers, medicinal

chemists, and drug development professionals, this document synthesizes technical data with

field-proven insights to facilitate its effective application in the pursuit of novel therapeutics.

Core Chemical Identity and Physicochemical
Properties
(6-Methylpyrimidin-4-yl)methanol is a substituted pyrimidine, a class of aromatic heterocyclic

compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil).
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[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure"

in medicinal chemistry, frequently appearing in the architecture of approved drugs.[2]

The key physicochemical properties of this compound are summarized below, providing a

foundational dataset for its use in experimental design.

Property Value Reference(s)

CAS Number 74502-82-2 [3][4]

Molecular Formula C₆H₈N₂O [3][4]

Molecular Weight 124.14 g/mol [3][4]

Appearance White to yellow solid [5]

Purity Typically ≥97% [4]

Storage
Room temperature (short-

term), -20°C (long-term)
[4][5]

SMILES Cc1cc(CO)ccn1

InChI Key
FQXYKOJPSJQRKH-

UHFFFAOYSA-N

The Strategic Value in Medicinal Chemistry
The utility of (6-Methylpyrimidin-4-yl)methanol in drug design is not merely incidental; it is a

direct consequence of the specific functionalities integrated into its compact scaffold. Each

component—the pyrimidine core, the hydroxymethyl group, and the methyl group—offers

distinct advantages for molecular engineering and the optimization of pharmacological

properties.

The Pyrimidine Core: A Scaffold for Biological
Recognition
The pyrimidine nucleus is a cornerstone of numerous therapeutic agents with a vast range of

activities, including anticancer, anti-inflammatory, and antidiabetic properties.[6] Its nitrogen

atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with
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biological targets, most notably the ATP-binding pocket of protein kinases. This ability to mimic

the adenine portion of ATP has made pyrimidines a go-to scaffold for the development of

kinase inhibitors.[6][7]

The Hydroxymethyl Group: A Versatile Synthetic Handle
The primary alcohol at the 4-position is a crucial site for chemical elaboration.[6] It provides a

nucleophilic handle for a wide array of chemical transformations, allowing medicinal chemists to

readily explore the structure-activity relationship (SAR) of a lead compound.

Key Synthetic Transformations:

Esterification: Reaction with carboxylic acids or acyl chlorides to introduce diverse side

chains.

Etherification: Formation of ethers to modulate lipophilicity and metabolic stability.

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid for further

functionalization (e.g., reductive amination, amide coupling).

Halogenation: Conversion to a chloromethyl or bromomethyl group, creating an electrophilic

site for coupling with nucleophiles.

This synthetic flexibility is paramount in the lead optimization phase of drug discovery, where

fine-tuning of molecular properties is essential for achieving desired efficacy and ADME

(Absorption, Distribution, Metabolism, and Elimination) profiles.[8]

The "Magic Methyl" Group: A Tool for Potency and
Property Enhancement
The methyl group at the 6-position may seem trivial, but its impact can be profound—a

phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[9] The

strategic placement of a methyl group can:

Increase Potency: By filling a small hydrophobic pocket in the target protein, it can

significantly enhance binding affinity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pdf.benchchem.com/30/Application_Notes_and_Protocols_Computational_Docking_Studies_of_Pyrimidin_4_yl_methanol_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10208038/
https://pdf.benchchem.com/30/Application_Notes_and_Protocols_Computational_Docking_Studies_of_Pyrimidin_4_yl_methanol_Derivatives.pdf
https://pubmed.ncbi.nlm.nih.gov/15183334/
https://www.mdpi.com/1424-8247/16/8/1157
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Improve Metabolic Stability: It can block sites of oxidative metabolism (a common liability for

aromatic rings), thereby increasing the compound's half-life.

Control Conformation: The steric bulk of the methyl group can restrict the rotation of adjacent

bonds, locking the molecule into a more bioactive conformation.[9]

The discovery of the EZH2 inhibitor tazemetostat, for instance, involved extensive SAR studies

on the methylation pattern of a core scaffold, demonstrating how dimethylation led to the most

potent compound.[9]

Applications in Target-Based Drug Discovery
The structural features of (6-Methylpyrimidin-4-yl)methanol make it an ideal starting point for

designing inhibitors of several important drug target classes.

Building Block for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a

hallmark of many diseases, particularly cancer.[7] Pyrimidine derivatives are a well-established

class of kinase inhibitors.[6] The scaffold of (6-Methylpyrimidin-4-yl)methanol can be readily

elaborated to target the ATP binding site of kinases like EGFR, PI3K, and FGFR.[6][10][11]

Kinase ATP Binding Site
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Suspend LiAlH4 in THF at 0 °C

Add Ester Solution Dropwise

Warm to RT, Stir 2-4h

Quench at 0 °C (Fieser Workup)

Filter through Celite

Concentrate & Purify

(6-Methylpyrimidin-4-yl)methanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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